![molecular formula C24H18N2O3S B2357064 7-((5-(4-异丙基苯基)噻吩并[2,3-d]嘧啶-4-基)氧基)-2H-色烯-2-酮 CAS No. 670270-82-3](/img/structure/B2357064.png)

7-((5-(4-异丙基苯基)噻吩并[2,3-d]嘧啶-4-基)氧基)-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

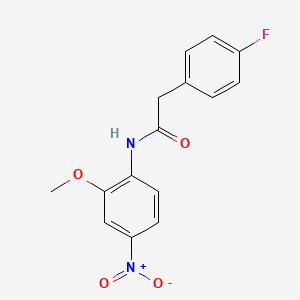

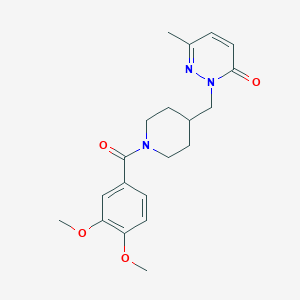

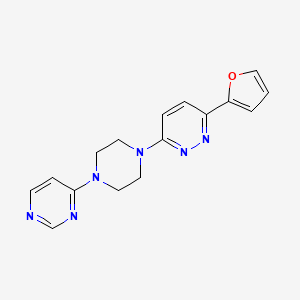

This compound, also known as TH588, is a novel small molecule. It is a heterocyclic compound with a high degree of structural diversity and has proven to be broadly and economically useful as a therapeutic agent . The molecular formula is C24H18N2O3S and the molecular weight is 414.48.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4-yl group attached to a 4-isopropylphenyl group and an oxy-2H-chromen-2-one group. The structure of the compound can be analyzed through various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .科学研究应用

- 研究人员已探索该化合物的衍生物作为 EGFR 的潜在抑制剂,EGFR 是一种参与细胞生长和增殖的关键蛋白 。EGFR 抑制剂在癌症治疗中具有重要意义,因为它们可以抑制肿瘤细胞的生长和转移。

- 该化合物的一种衍生物,具体而言是® -3-(7-(甲基(7H-吡咯并[2,3-d]嘧啶-4-基)氨基)-5-氮杂螺[2.4]庚烷-5-基)-3-氧代丙腈,已被确定为一种选择性 JAK1 抑制剂 。Janus 激酶 (JAK) 在免疫反应和炎症中起着至关重要的作用,因此 JAK 抑制剂与自身免疫性疾病和癌症治疗相关。

- 一些新合成的衍生物对癌细胞系表现出有希望的细胞毒性。 例如,4,5,6,7-四氢苯并[b]噻吩与苯甲酰异硫氰酸酯反应生成一种具有潜在抗癌活性的硫脲衍生物 。需要进一步研究以探索其作用机制。

- 该化合物可作为制备噻吩并[3,2-d]嘧啶-7-腈的通用合成子。 这些杂环结构在药物化学和药物发现中得到应用 .

- Sigma-Aldrich 将该化合物提供给早期发现研究人员,作为稀有和独特化学品收藏的一部分。 然而,分析数据不可用,购买者承担确认产品身份和纯度的责任 .

表皮生长因子受体 (EGFR) 抑制

JAK1 选择性抑制

抗癌特性

噻吩并[3,2-d]嘧啶合成

稀有且独特的化学品收藏

未来方向

作用机制

Target of Action

The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD) . TrmD is an enzyme that plays a crucial role in bacterial resistance, making it an attractive target for the development of new antibacterial agents .

Mode of Action

The compound interacts with its target, TrmD, by inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death . The compound’s high affinity to TrmD was confirmed through molecular docking studies .

Biochemical Pathways

The compound affects the biochemical pathway involving the methylation of tRNA, a process crucial for protein synthesis in bacteria . By inhibiting TrmD, the compound disrupts this pathway, leading to impaired protein synthesis and bacterial growth .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. It achieves this by disrupting protein synthesis through the inhibition of TrmD . This leads to the death of the bacteria, demonstrating the compound’s potential as an antibacterial agent .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the expression levels of TrmD can affect the compound’s efficacy. It was observed that the compound was less potent against a strain of Mycobacterium tuberculosis that had higher expression of the Cyt-bd-encoding genes . Therefore, the compound’s action, efficacy, and stability can be influenced by the genetic makeup of the bacteria, the presence of other compounds, and the physical conditions of the environment.

属性

IUPAC Name |

7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c1-14(2)15-3-5-16(6-4-15)19-12-30-24-22(19)23(25-13-26-24)28-18-9-7-17-8-10-21(27)29-20(17)11-18/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXWXCWQRZYSQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C=C4)C=CC(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)

![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)

![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)